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Compound of Interest

Compound Name: 2-tert-Butyl-4-chloropyrimidine

Cat. No.: B170276

An In-depth Technical Guide to 2-tert-Butyl-4-
chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-Butyl-4-chloropyrimidine, a
heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This
document details its chemical properties, synthesis, and potential applications, with a focus on
its role as a versatile building block in the development of targeted therapeutics.

Core Properties of 2-tert-Butyl-4-chloropyrimidine

The fundamental physicochemical properties of 2-tert-Butyl-4-chloropyrimidine are
summarized below.
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Property Value Reference
CAS Number 18436-67-4
Molecular Formula CsH11CIN2
Molecular Weight 170.64 g/mol
2-(tert-butyl)-4-
IUPAC Name o
chloropyrimidine
SMILES CC(C)(C)clncec(Chnl

Synthetic Protocols

The synthesis of 2-tert-Butyl-4-chloropyrimidine can be achieved through various synthetic
routes. A plausible and efficient method involves the nucleophilic substitution of a tert-butyl
group onto a di-chloropyrimidine scaffold. Below is a representative experimental protocol.

Synthesis of 2-tert-Butyl-4-chloropyrimidine via
Nucleophilic Substitution

This protocol describes the synthesis of 2-tert-Butyl-4-chloropyrimidine from 2,4-
dichloropyrimidine and a tert-butylating agent, such as tert-butyllithium.

Materials:

2,4-Dichloropyrimidine

tert-Butyllithium (in a suitable solvent like pentane or heptane)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH4Cl) solution

Saturated aqueous sodium bicarbonate (NaHCO3s) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0a)

Silica gel for column chromatography

Hexanes and ethyl acetate for chromatography

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,4-
dichloropyrimidine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The
solution is cooled to -78 °C using a dry ice/acetone bath.

Addition of tert-Butyllithium: A solution of tert-butyllithium in pentane or heptane is added
dropwise to the cooled solution of 2,4-dichloropyrimidine via the dropping funnel over a
period of 30-60 minutes, ensuring the internal temperature is maintained below -70 °C.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
or high-performance liquid chromatography (HPLC) to determine the consumption of the
starting material.

Quenching: Upon completion, the reaction is carefully quenched at -78 °C by the slow
addition of a saturated aqueous solution of ammonium chloride.

Work-up: The reaction mixture is allowed to warm to room temperature. The agueous layer is
separated, and the organic layer is washed sequentially with saturated aqueous sodium
bicarbonate solution and brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or
sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary
evaporator.

Purification: The crude product is purified by flash column chromatography on silica gel,
using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-tert-Butyl-4-
chloropyrimidine.
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Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous
FDA-approved drugs. The introduction of a bulky tert-butyl group and a reactive chloro
substituent makes 2-tert-Butyl-4-chloropyrimidine a valuable intermediate for the synthesis
of novel bioactive molecules. The chlorine atom at the 4-position is susceptible to nucleophilic
aromatic substitution (SNAr) and cross-coupling reactions, allowing for the introduction of a
wide range of functional groups.

Role as a Kinase Inhibitor Scaffold

Derivatives of chloropyrimidines have been explored as inhibitors of various protein kinases,
which are key targets in oncology and inflammatory diseases. The 2-tert-butyl group can
provide steric hindrance that may contribute to selective binding to the target kinase, while the
4-position serves as a handle for introducing moieties that can interact with specific residues in
the kinase active site.

Below is a conceptual workflow for the development of a kinase inhibitor using 2-tert-Butyl-4-
chloropyrimidine as a starting material.
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Caption: Workflow for Kinase Inhibitor Drug Discovery.
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Potential Anti-Cancer Activity

Substituted pyrimidines are known to exhibit anti-cancer properties through various
mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation
and survival. For instance, the Bcl-2 family of proteins and Survivin are key regulators of
apoptosis (programmed cell death), and their inhibition is a validated strategy in cancer
therapy. While not directly demonstrated for 2-tert-Butyl-4-chloropyrimidine, its derivatives
could be designed to target such anti-apoptotic proteins.

The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor
derived from 2-tert-Butyl-4-chloropyrimidine could induce apoptosis in cancer cells.
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Caption: Hypothetical Mechanism of Anti-Cancer Activity.

« To cite this document: BenchChem. [2-tert-Butyl-4-chloropyrimidine CAS number and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170276#2-tert-butyl-4-chloropyrimidine-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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